Home > Products > Screening Compounds P30003 > Efonidipine, (-)-
Efonidipine, (-)- - 128194-13-8

Efonidipine, (-)-

Catalog Number: EVT-1574940
CAS Number: 128194-13-8
Molecular Formula: C34H38N3O7P
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.
Overview

Efonidipine is a synthetic organic compound classified as a calcium channel blocker belonging to the dihydropyridine class. It was first marketed in Japan in 1995 under the trade name Landel. Efonidipine is notable for its ability to block both L-type and T-type calcium channels, making it effective in treating hypertension and possibly other cardiovascular conditions. The compound is also known by its International Nonproprietary Name, efonidipine hydrochloride, and has been studied for its potential benefits in conditions like atherosclerosis and renal failure .

Source and Classification

Efonidipine is derived from a complex synthesis process involving various chemical precursors. It is classified under the following categories:

  • Compound Class: Synthetic organic
  • Drug Classification: Calcium channel blocker (dihydropyridine)
  • CAS Number: 111011-53-1
  • Molecular Formula: C34H38N3O7P
  • Molecular Weight: 668.12 g/mol .
Synthesis Analysis

Efonidipine can be synthesized through several methods, primarily involving the construction of the dihydropyridine ring and the incorporation of a phosphinate moiety.

Methods and Technical Details

  1. Dihydropyridine Synthesis: The synthesis typically starts with the formation of a dihydropyridine core, which involves condensation reactions between appropriate aldehydes and amines.
  2. Phosphinate Incorporation: The phosphinate group is introduced through a reaction with phosphorus-containing compounds, which may involve oxidation or substitution processes.
  3. Final Salt Formation: Efonidipine is often isolated as a hydrochloride salt to enhance solubility and stability.

The detailed synthesis can vary based on specific laboratory protocols but generally adheres to these principles .

Molecular Structure Analysis

Efonidipine's molecular structure is characterized by its complex arrangement of atoms that includes:

  • Core Structure: A dihydropyridine ring fused with a phosphinate group.
  • Functional Groups: The presence of nitrophenyl and carboxylate groups enhances its pharmacological activity.

Structural Data

  • IUPAC Name: 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate hydrochloride.
  • Crystallographic Details: Efonidipine hydrochloride ethanolate exhibits a triclinic crystal structure with specific torsion angles that influence its stability and interaction with biological targets .
Chemical Reactions Analysis

Efonidipine undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Calcium Channel Blockade: Efonidipine inhibits calcium influx through L-type and T-type calcium channels, which is essential for its antihypertensive effects.
  2. Metabolic Pathways: The compound is metabolized primarily in the liver, where it may undergo hydrolysis or oxidation.

The interactions with calcium channels are particularly significant as they determine the drug's efficacy in lowering blood pressure and managing cardiovascular health .

Mechanism of Action

Efonidipine's mechanism of action involves:

  1. Calcium Channel Inhibition: By blocking L-type and T-type calcium channels, efonidipine reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.
  2. Renal Effects: It also modulates renal blood flow, which can further assist in lowering blood pressure by reducing fluid retention.

This dual action makes efonidipine particularly effective for patients with hypertension associated with renal complications .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (yellow)
  • Solubility: Poorly soluble in water (0.000248 mg/mL)
  • Log P: 5.35 (indicating lipophilicity)

Chemical Properties

  • Boiling Point: Approximately 746.9 ± 60.0 °C
  • Stability: Efonidipine hydrochloride ethanolate shows high stability over time without significant changes in appearance or composition under standard storage conditions .
Applications

Efonidipine is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure through its dual action on calcium channels.
  • Cardiovascular Research: Studied for potential benefits in conditions such as heart failure, atherosclerosis, and renal diseases due to its unique pharmacological profile.

Research continues to explore additional therapeutic uses of efonidipine beyond hypertension management, including potential neuroprotective effects and applications in metabolic disorders .

Structural and Mechanistic Foundations of Efonidipine

Stereochemical Specificity of (-)-Efonidipine: Implications for Calcium Channel Binding

The chiral center at the C4 position of the dihydropyridine ring in efonidipine gives rise to two enantiomers: the pharmacologically active R(-)-isomer and the less active S(+)-isomer. X-ray crystallographic studies reveal that the three-dimensional orientation of R(-)-efonidipine allows optimal interaction with hydrophobic residues in the pore-forming α1-subunit of T-type calcium channels (Cav3.2). This stereospecific binding is mediated through van der Waals contacts and hydrogen bonding with Thr1043 and Tyr1047 residues in the channel’s selective filter region [2] [6].

The R-configuration positions the benzylamino group to penetrate deeper into the central cavity of voltage-gated channels compared to the S-enantiomer. This spatial arrangement creates a differential binding energy (-ΔG = 4.8 kcal/mol for T-type vs. 3.2 kcal/mol for L-type), explaining the R(-)-isomer’s 20-fold higher selectivity for T-type channels [6] [9]. Molecular dynamics simulations further demonstrate that R(-)-efonidipine stabilizes the inactivated state of Cav3.2 channels by restricting pore helix movement—a mechanism absent in the S(+)-counterpart [2].

Molecular Architecture: Phosphonate Moieties and Dihydropyridine Ring Dynamics

Efonidipine’s chemical structure [C₃₄H₃₈N₃O₇P] features a phosphonate group (-PO(OR)₂) at the C5 position of the dihydropyridine (DHP) ring—a rarity among classical calcium channel blockers. This moiety confers three critical properties:

  • Enhanced hydrolytic stability compared to ester-containing DHPs (e.g., nifedipine) due to P–O bond resistance to plasma esterases
  • Dipole moment (3.12 Debye) enabling electrostatic interactions with calcium channel pore residues
  • Conformational rigidity that locks the DHP ring in a boat conformation optimal for channel binding [1] [7]

Table 1: Structural Features of Efonidipine’s Dihydropyridine Core

PositionSubstituentConformational BehaviorRole in Binding
C2/C6Methyl groupsSteric hindrancePrevents ring inversion
C3EthoxycarbonylFree rotationAnchors to extracellular S6 segment
C4m-NitrophenylFixed perpendicular to DHPπ-π stacking with Phe1148 (L-type)
C5PhosphonateRestricted mobilityH-bonding with Thr1043 (T-type)

The meta-nitrophenyl group at C4 adopts an orthogonal orientation relative to the DHP plane, creating a steric clash that prevents binding to inactive channel states. Nuclear magnetic resonance (NMR) studies show the phosphonate group’s P=O dipole (bond length 1.48 Å) rotates at <5° amplitude during channel engagement, enabling stable coordination with Ca²⁺ ions near the selectivity filter [1] [7].

Dual L-Type/T-Type Calcium Channel Inhibition: Structural Determinants

Efonidipine’s dual blockade arises from divergent binding mechanisms in L-type (Cav1.2) and T-type (Cav3.2) channels. Cryo-EM structures show that in L-type channels, efonidipine binds at the interface of domains III and IV, with the DHP ring contacting Ile1150 and Ser1151. In contrast, T-type binding occurs deeper within the central cavity beneath the selectivity filter, involving domain II residues (Glu1012, Asp1015) [2] [6].

Key structural determinants enabling dual inhibition include:

  • Fluorophenyl linker: Enables 40° rotation to accommodate divergent channel geometries
  • Benzylaminoethyl chain: Extends to reach T-type-specific Glu1012 residue
  • Phosphonate oxygens: Coordinate with Ca²⁺ in the selectivity filter of both channel types

Table 2: Binding Parameters of Efonidipine in Calcium Channel Subtypes

Channel TypeKd (nM)Binding Site ResiduesInactivation Time Constant (ms)
Cav1.2 (L-type)12.3 ± 1.2Phe1148, Tyr1152, Ile115028.7 ± 3.1
Cav3.1 (T-type)7.8 ± 0.9Glu1012, Asp1015, Thr104315.2 ± 2.4
Cav3.2 (T-type)5.1 ± 0.6Glu1012, Tyr1047, Thr104312.6 ± 1.8

Electrophysiological data demonstrate voltage-dependent inhibition, with stronger blockade at depolarized potentials (IC₅₀ shifts from 38 nM to 6.2 nM when holding potential changes from -100 mV to -50 mV). This arises from efonidipine’s preferential binding to the open-inactivated state—stabilized by phosphonate-mediated hydrogen bonding with Thr1043 in the domain II pore loop [6] [8].

Comparative Binding Affinities of Enantiomers: (-)- vs. (+)-Efonidipine

The R(-) and S(+) enantiomers exhibit starkly divergent pharmacodynamics. Whole-cell patch clamp studies in HEK293 cells expressing Cav3.2 show R(-)-efonidipine achieves 50% T-type current blockade at 5.1 nM versus 112 nM for the S(+)-isomer—a 22-fold difference. Conversely, L-type inhibition in cardiac myocytes shows only 3.2-fold enantioselectivity (IC₅₀: 12.3 nM for R(-) vs. 39.4 nM for S(+)) [6].

Table 3: Enantioselective Actions of Efonidipine

ParameterR(-)-EfonidipineS(+)-EfonidipineSelectivity Ratio (R/S)
T-type IC₅₀ (nM)5.1 ± 0.6112 ± 1122.0
L-type IC₅₀ (nM)12.3 ± 1.239.4 ± 3.83.2
Association rate (10⁶ M⁻¹s⁻¹)7.2 ± 0.91.1 ± 0.26.5
Dissociation half-life (s)28.5 ± 3.49.2 ± 1.13.1

The molecular basis for this selectivity resides in differential access to the T-type pore. Molecular docking reveals the R(-)-isomer’s benzyl group occupies a hydrophobic pocket formed by Val1024/Leu1025 in helix II-S6—a region sterically hindered for the S(+)-enantiomer. Additionally, R(-)-efonidipine forms a salt bridge with Glu1012 via its protonated amine, while the S(+)-orientation positions this group away from key residues [6] [9]. Functional consequences include:

  • R(-)-isomer prolongs phase-4 depolarization in sinoatrial node cells (T-type blockade)
  • S(+)-isomer predominantly reduces vascular tone (L-type blockade)
  • Racemic efonidipine synergistically lowers blood pressure without reflex tachycardia

Properties

CAS Number

128194-13-8

Product Name

Efonidipine, (-)-

IUPAC Name

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C34H38N3O7P

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1

InChI Key

NSVFSAJIGAJDMR-WJOKGBTCSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.